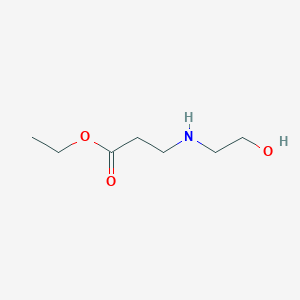

ethyl N-(2-hydroxyethyl)-beta-alaninate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3705-57-5 |

|---|---|

Molecular Formula |

C7H15NO3 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

ethyl 3-(2-hydroxyethylamino)propanoate |

InChI |

InChI=1S/C7H15NO3/c1-2-11-7(10)3-4-8-5-6-9/h8-9H,2-6H2,1H3 |

InChI Key |

KFMUHEFRYACHHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNCCO |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl N 2 Hydroxyethyl Beta Alaninate

Chemoenzymatic Synthesis Routes and Optimization

The pursuit of greener and more efficient chemical processes has led to the exploration of chemoenzymatic synthesis, which combines the selectivity of biological catalysts with traditional chemical reactions. nih.gov The use of enzymes, particularly lipases, in the synthesis of esters offers significant advantages over conventional chemical methods, including milder reaction conditions and reduced byproduct formation. begellhouse.com

Biocatalyst Selection and Immobilization Strategies

The success of enzymatic esterification hinges on the selection of an appropriate biocatalyst. Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are the most commonly used enzymes for this purpose due to their stability, broad substrate specificity, and versatility. rsc.org Commercially available lipases such as Novozym 435 (from Candida antarctica), Lipozyme RM IM (from Rhizomucor miehei), and lipases from Candida cylindracea have been extensively studied for ester synthesis. nih.govmdpi.com Novozym 435, in particular, is noted for its high activity and broad substrate specificity, making it a favorable candidate for the synthesis of beta-alaninate esters. mdpi.com

Enzyme immobilization is a critical strategy for improving the economic feasibility of biocatalytic processes. begellhouse.com Immobilization transforms the enzyme from a homogeneous to a heterogeneous catalyst, which simplifies recovery and reuse, enhances stability, and can improve activity and selectivity. begellhouse.comnih.govmdpi.com Common immobilization techniques include:

Adsorption: Binding the enzyme to an inert support like acrylic resin or anionic resin. mdpi.com

Entrapment: Encapsulating the enzyme within a matrix, such as a sol-gel. nih.gov

Cross-linking: Creating cross-linked enzyme crystals (CLECs) or aggregates, often using agents like glutaraldehyde. nih.gov

Immobilized lipases have demonstrated high efficiency and stability over repeated uses, making them suitable for industrial-scale production. nih.gov

| Biocatalyst (Source) | Immobilization Support | Key Characteristics | Relevant Citations |

|---|---|---|---|

| Novozym 435 (Candida antarctica lipase (B570770) B) | Acrylic Resin | High activity, broad substrate specificity, non-selective. | mdpi.com |

| Lipozyme RM IM (Rhizomucor miehei lipase) | Anionic Resin | 1,3-position selective, good for specific esterification reactions. | mdpi.com |

| Lipozyme TL IM (Thermomyces lanuginosus lipase) | Silica (B1680970) Gel | 1,3-position selective with specificity to esters. | mdpi.com |

| Candida cylindracea lipase | Nylon Support | Effective in nearly anhydrous hexane (B92381) for various ester syntheses. | nih.gov |

Reaction Medium Engineering and Solvent Effects

The reaction medium plays a crucial role in modulating lipase activity and selectivity. researchgate.net While enzymatic esterifications can be performed in various media, solvent-free systems are gaining attention as a greener alternative that aligns with the principles of Green Chemistry. mdpi.com These systems, however, can be limited by substrate solubility, viscosity, and potential enzyme inhibition by the reactants or products. rsc.org

The use of organic solvents can mitigate some of these issues. rsc.org Non-polar solvents like n-hexane are often used as they can improve the solubility of non-polar substrates and minimize the stripping of essential water from the enzyme's surface. nih.govnih.govresearchgate.net The choice of solvent can significantly impact enzyme conformation, stability, and catalytic activity. researchgate.net Another alternative is the use of ionic liquids, which can enhance sugar solubility in esterification reactions and maintain high enzymatic activity. analis.com.my

A critical aspect of reaction medium engineering is the control of water activity. Esterification produces water as a byproduct, which can shift the reaction equilibrium towards hydrolysis, thereby reducing the ester yield. rsc.org In solvent-free systems, the formed water may be solubilized in the more hydrophilic substrate (like an alcohol) or remain near the enzyme, potentially favoring the reverse reaction. mdpi.com

Process Parameters Optimization

Optimizing process parameters is essential for maximizing the yield and efficiency of the enzymatic synthesis of ethyl N-(2-hydroxyethyl)-beta-alaninate. The key variables that are typically optimized include temperature, substrate molar ratio, and biocatalyst loading. rsc.org

Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to enzyme denaturation and loss of activity. rsc.organalis.com.my For many lipase-catalyzed reactions, the optimal temperature is found to be in the range of 40-70°C. analis.com.mynih.gov

Substrate Molar Ratio: The stoichiometry of the reactants (β-alanine, ethanol (B145695), and an acyl donor for the ester group) affects the reaction equilibrium. According to Le Chatelier's principle, using an excess of one substrate (typically the alcohol) can drive the reaction towards ester formation. However, a very high excess of short-chain alcohols can also lead to enzyme inhibition or inactivation. rsc.orgnih.govmdpi.com

Enzyme Loading: The amount of biocatalyst directly influences the reaction rate. An increase in enzyme concentration generally leads to a higher conversion rate up to a certain point, after which the improvement may become negligible due to substrate saturation or mass transfer limitations. mdpi.comnih.gov

| Parameter | General Effect on Conversion/Rate | Potential Issues | Relevant Citations |

|---|---|---|---|

| Temperature | Increases up to an optimum, then decreases. | Enzyme denaturation at high temperatures. | rsc.organalis.com.my |

| Substrate Molar Ratio (Alcohol:Acid) | Increasing alcohol excess generally increases conversion. | Enzyme inhibition/inactivation by high alcohol concentration. | rsc.orgnih.gov |

| Enzyme Loading | Increases rate up to a saturation point. | Diminishing returns at high concentrations; increased cost. | mdpi.com |

| Water Activity | Low water content favors synthesis over hydrolysis. | Some water is essential for enzyme activity. | rsc.org |

Stereochemical Control in Enzymatic Synthesis

Stereochemical control is a hallmark of enzymatic reactions and is particularly important when synthesizing chiral compounds like β-amino acid derivatives. nih.gov While the target molecule, this compound, is not chiral at the beta-carbon unless substituted, the principles of stereocontrol are fundamental to chemoenzymatic synthesis. Enzymes can achieve high stereoselectivity through kinetic resolution of racemic mixtures or by asymmetric synthesis from prochiral substrates. nih.govresearchgate.net

For the synthesis of chiral β-amino esters, lipases such as Candida antarctica lipase B (CAL-B) have been successfully used to resolve racemic mixtures through enantioselective N-acylation or transesterification. researchgate.net The stereochemical outcome of a reaction can be influenced by two main strategies:

Enzyme-based methods: Selecting stereocomplementary enzymes that preferentially produce the desired (R)- or (S)-enantiomer. nih.gov

Substrate-based methods: Modifying the structure of the substrate to influence the stereochemical course of the reaction. nih.gov

Conventional Chemical Synthesis Approaches

Traditional organic chemistry provides robust methods for the synthesis of β-amino esters. The most direct and common approach for synthesizing this compound is the Michael addition reaction.

Michael Addition Reactions of Acrylates with Amino Alcohols

The aza-Michael addition is a 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. nih.gov For the synthesis of this compound, this involves the reaction of ethanolamine (B43304) with ethyl acrylate (B77674).

The reaction proceeds by the nucleophilic attack of the amino group of ethanolamine on the β-carbon of ethyl acrylate. This method is highly efficient for forming the carbon-nitrogen bond required in the target molecule. While the reaction can proceed without a catalyst, various catalysts can be employed to improve reaction rates and yields. researchgate.net Furthermore, the use of microwave irradiation has been shown to be a highly effective technique, significantly reducing reaction times from days to minutes and often leading to higher yields and product purity compared to conventional heating methods. nih.gov

| Reactants | Conditions | Catalyst | Yield | Relevant Citations |

|---|---|---|---|---|

| Benzylamine + Methyl Acrylate | Microwave, 80°C, 10 min | None (Methanol solvent) | 95% | nih.gov |

| Benzylamine + Methyl 3-(4-nitrophenyl)acrylate | Microwave, 75°C, 10 min | DBU (Solvent-free) | 32% | mdpi.com |

| Secondary Amines (e.g., Diethylamine) + Ethyl Acrylate | Room Temp, 2-3 days | LiClO4 (Solvent-free) | Very good yields | researchgate.net |

The synthesis of the target compound would follow the reaction scheme where the primary amine of ethanolamine adds to the double bond of ethyl acrylate. This reaction is generally straightforward and provides a high yield of the desired β-amino ester.

Esterification Protocols for Beta-Alanine (B559535) Derivatives

The introduction of an ethyl ester group to N-(2-hydroxyethyl)-beta-alanine is most commonly achieved through acid-catalyzed esterification, often referred to as the Fischer-Speier esterification. reddit.compearson.comorganic-chemistry.org This classic method is favored for its cost-effectiveness and simplicity, involving the reaction of the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst. reddit.com

The direct esterification of N-(2-hydroxyethyl)-beta-alanine with ethanol is a representative protocol. In this process, N-(2-hydroxyethyl)-beta-alanine is dissolved or suspended in a significant excess of anhydrous ethanol, which serves as both a reactant and the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is introduced to protonate the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. organic-chemistry.org

The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the alcohol, to drive the equilibrium towards the formation of the ester. google.com The water produced during the reaction must be removed to achieve a high yield, which is accomplished by the excess of ethanol or through the use of a dehydrating agent. organic-chemistry.org

The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) to observe the consumption of the starting amino acid. Upon completion, the reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The work-up procedure generally involves neutralizing the acid catalyst with a mild base, followed by extraction of the ester into an organic solvent.

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Starting Material | The N-substituted beta-alanine derivative. | N-(2-hydroxyethyl)-beta-alanine |

| Reagent | The alcohol used for ester formation. | Anhydrous Ethanol (large excess) |

| Catalyst | Strong acid to facilitate the reaction. | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) |

| Temperature | Reaction temperature to ensure sufficient reaction rate. | Reflux (approx. 78 °C for ethanol) |

| Reaction Time | Duration required for the reaction to approach completion. | 4 - 12 hours |

| Work-up | Procedure to isolate the crude product. | Neutralization with a base (e.g., NaHCO₃), followed by solvent extraction. |

Alternative methods for the esterification of amino acids include the use of reagents like thionyl chloride (SOCl₂) in alcohol. This process first converts the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with the alcohol. This method can often be performed at lower temperatures than the Fischer esterification.

Advanced Purification and Isolation Techniques for Research-Grade Material

Following the synthesis, the crude this compound contains unreacted starting materials, the acid catalyst, and potential byproducts. Obtaining a research-grade material with high purity requires multi-step purification protocols.

Ion-Exchange Chromatography: An effective initial step for purifying amino acid derivatives is ion-exchange chromatography. microbenotes.combio-rad.com This technique separates compounds based on their net charge. bio-rad.com Given that the reaction mixture contains the basic amino ester product and the potentially unreacted acidic starting material, a cation-exchange resin can be employed. The crude mixture is loaded onto the column, and the basic ester product is retained by the resin, while neutral impurities and the anionic form of the unreacted carboxylic acid pass through. The desired ester can then be eluted by washing the column with a basic solution, such as aqueous ammonia (B1221849), which deprotonates the amino group and releases it from the resin. diaion.com

Column Chromatography on Silica Gel: Subsequent purification is often achieved using column chromatography with silica gel as the stationary phase. column-chromatography.com This method separates compounds based on differences in polarity. A solvent system (eluent) of appropriate polarity is chosen to move the components down the column at different rates. For a polar compound like this compound, a polar eluent system, such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and methanol, is typically required. reddit.com The fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization: The final step to achieve research-grade purity is often recrystallization. google.com The purified ester obtained from chromatography is dissolved in a minimum amount of a suitable hot solvent. The solution is then slowly cooled, allowing the formation of a crystalline solid. Impurities tend to remain in the solvent (mother liquor). The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. This process can be repeated until the desired level of purity is achieved, which can be confirmed by analytical techniques such as NMR spectroscopy and melting point analysis.

| Technique | Principle of Separation | Application for this compound |

|---|---|---|

| Ion-Exchange Chromatography | Separation based on net charge. microbenotes.com | Initial removal of unreacted acidic starting material and catalyst. |

| Column Chromatography (Silica Gel) | Separation based on polarity. column-chromatography.com | Separation from byproducts and other neutral or similarly charged impurities. |

| Recrystallization | Separation based on differences in solubility at varying temperatures. | Final purification to obtain a highly pure, crystalline solid. google.com |

Reactivity and Derivatization Strategies of Ethyl N 2 Hydroxyethyl Beta Alaninate

Chemical Transformations of the Ester Moiety

The ethyl ester group in ethyl N-(2-hydroxyethyl)-beta-alaninate is susceptible to nucleophilic acyl substitution reactions, primarily transesterification, amidation, and hydrolysis. These transformations allow for the modification of the carboxyl end of the molecule.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com Conversely, base-catalyzed transesterification, often referred to as alcoholysis, involves the use of an alkoxide nucleophile. masterorganicchemistry.com

To drive the reaction to completion, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com The selection of the alcohol determines the nature of the resulting ester. For instance, reacting this compound with methanol (B129727) would yield the corresponding methyl ester, while using benzyl (B1604629) alcohol would produce the benzyl ester. The transesterification of β-keto esters, a related class of compounds, is a widely used transformation, highlighting the general applicability of this reaction. nih.gov

Table 1: Representative Transesterification Reactions

| Reactant Alcohol | Catalyst | Product | Typical Conditions |

|---|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (catalytic) | Mthis compound | Reflux in excess methanol |

| Benzyl Alcohol (C₆H₅CH₂OH) | NaOCH₃ (catalytic) | Benzyl N-(2-hydroxyethyl)-beta-alaninate | Heat in benzyl alcohol |

| n-Butanol (C₄H₉OH) | Lipase (B570770) CALB | Butyl N-(2-hydroxyethyl)-beta-alaninate | Enzymatic catalysis in an organic solvent |

Amidation and Hydrolysis Pathways

The ester moiety can be converted into an amide through a process known as aminolysis, which involves a reaction with ammonia (B1221849) or a primary or secondary amine. chemistrysteps.com This nucleophilic addition-elimination reaction typically requires elevated temperatures because the alkoxy group is a relatively poor leaving group. chemistrysteps.com For example, reaction with ammonia would produce N-(2-hydroxyethyl)-beta-alaninamide. Similarly, reacting it with another amine, such as methylamine, would yield N-methyl-N'-(2-hydroxyethyl)-beta-alaninamide. The direct amidation of oils (triglycerides) with N-(2-hydroxyethyl) aminoethylamine at high temperatures illustrates a similar industrial process. researchgate.net

Hydrolysis of the ester, either under acidic or basic conditions, results in the formation of the parent carboxylic acid, N-(2-hydroxyethyl)-beta-alanine. Acid-catalyzed hydrolysis involves protonation of the carbonyl, followed by attack by water. Base-catalyzed hydrolysis, or saponification, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid. The kinetics of acid hydrolysis for the related compound, β-alanine ethyl ester, have been studied, providing a basis for understanding this transformation. wikipedia.org

Reactions Involving the Hydroxyl Group

The primary alcohol functionality provides another site for derivatization, allowing for modifications such as etherification, esterification, and oxidation.

Etherification and Esterification Modifications (e.g., acetylation)

The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis or by using specific alkylating agents. For instance, reacting this compound with a base to form the corresponding alkoxide, followed by treatment with an alkyl halide like methyl iodide, would yield ethyl N-(2-methoxyethyl)-beta-alaninate. More modern methods can achieve chemoselective etherification of alcohols. organic-chemistry.org

Esterification of the hydroxyl group, commonly known as O-acylation, can be readily achieved using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. A common example is acetylation, where acetic anhydride (B1165640) and a catalyst like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) are used to form ethyl N-(2-acetoxyethyl)-beta-alaninate. This reaction effectively protects the hydroxyl group or introduces a new functional moiety. The use of orthoesters can also lead to concurrent esterification and N-acetylation of amino acids, demonstrating the reactivity of different functional groups within a molecule. nih.gov

Table 2: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Etherification | Sodium Hydride (NaH), then Methyl Iodide (CH₃I) | Ethyl N-(2-methoxyethyl)-beta-alaninate | Anhydrous THF, 0 °C to room temp. |

| Esterification (Acetylation) | Acetic Anhydride ((CH₃CO)₂O), Pyridine | Ethyl N-(2-acetoxyethyl)-beta-alaninate | Dichloromethane (B109758), room temp. |

| Esterification (Benzoylation) | Benzoyl Chloride (C₆H₅COCl), Triethylamine | Ethyl N-(2-benzoyloxyethyl)-beta-alaninate | Dichloromethane, 0 °C to room temp. |

Oxidation and Other Functional Group Interconversions

The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield the corresponding aldehyde, ethyl N-(2-oxoethyl)-beta-alaninate. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would lead to the formation of the carboxylic acid, N-(ethoxycarbonylethyl)-glycine. The electrooxidation of other molecules containing a 2-hydroxyethyl group has been shown to produce the corresponding acetic acid derivative, supporting this transformation pathway. researchgate.net

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic and can participate in a variety of bond-forming reactions. It can be alkylated, acylated, or undergo conjugate addition reactions.

N-alkylation can be achieved by reaction with alkyl halides. For example, treatment with methyl iodide would lead to the formation of the tertiary amine, ethyl N-(2-hydroxyethyl)-N-methyl-beta-alaninate. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, is another effective method for introducing a variety of alkyl groups.

N-acylation occurs readily with acid chlorides or anhydrides to form amides. For instance, reacting the molecule with acetyl chloride would yield ethyl N-acetyl-N-(2-hydroxyethyl)-beta-alaninate. This reaction is often faster than the O-acylation of the hydroxyl group, allowing for selective modification under controlled conditions.

Furthermore, the secondary amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. organic-chemistry.org For example, reaction with methyl acrylate (B77674) would result in the addition of the amine to the double bond, forming a more complex diester derivative. This reaction is a powerful tool for carbon-carbon and carbon-nitrogen bond formation.

Alkylation and Acylation Reactions

The secondary amine and primary hydroxyl group of this compound are amenable to both alkylation and acylation reactions. The nitrogen atom, being more nucleophilic than the oxygen atom of the hydroxyl group, is the preferential site for initial reaction under many conditions.

Alkylation: Selective N-alkylation of beta-alanine (B559535) and its derivatives can be achieved under basic conditions. For instance, the N-alkylation of β-alanine has been demonstrated using alkyl halides in the presence of a base like potassium hydroxide. nih.gov This strategy can be applied to this compound to introduce a variety of alkyl groups at the nitrogen atom. The hydroxyl group can also undergo O-alkylation, typically requiring a stronger base or different reaction conditions to deprotonate the alcohol.

Acylation: Acylation reactions with acyl chlorides or anhydrides can occur at both the secondary amine and the hydroxyl group. N-acylation is generally more facile than O-acylation. Selective N-acylation can often be achieved by controlling the stoichiometry of the acylating agent and the reaction temperature. To achieve O-acylation, the more reactive amine group may need to be protected first. These reactions lead to the formation of amides and esters, respectively, thereby modifying the compound's polarity and potential for hydrogen bonding.

Table 1: Potential Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Functional Group Targeted | Product Type |

|---|---|---|---|

| N-Alkylation | Butyl bromide | Secondary Amine | Tertiary Amine |

| O-Alkylation | Benzyl chloride | Hydroxyl Group | Ether |

| N-Acylation | Acetyl chloride | Secondary Amine | Amide |

| O-Acylation | Acetic anhydride | Hydroxyl Group | Ester |

Formation of Macrocyclic or Heterocyclic Structures

The bifunctional nature of this compound, possessing both nucleophilic (amine and hydroxyl) and electrophilic (ester) centers, makes it a potential precursor for the synthesis of heterocyclic and macrocyclic structures.

Intramolecular cyclization can lead to the formation of heterocyclic compounds. For example, under appropriate conditions, the hydroxyl group could potentially displace the ethoxy group of the ester, leading to a lactone, although this is generally less favorable for larger rings. More commonly, derivatives of this compound can be used in intermolecular reactions to form heterocycles. For instance, the secondary amine can participate in reactions to form six-membered rings like piperidones. nih.gov

The synthesis of macrocycles from β-peptoid precursors has been reported, demonstrating the feasibility of creating large ring structures from β-alanine derivatives. nih.gov Strategies such as ring-closing metathesis are powerful tools for macrocyclization, although this would require prior functionalization of the monomer with terminal alkenes. drughunter.com High-dilution conditions are typically employed in macrocyclization reactions to favor intramolecular cyclization over intermolecular polymerization.

Polymerization Mechanisms and Oligomerization Studies

This compound can serve as a monomer for the synthesis of both oligomers and polymers through various mechanisms. The resulting polymers, known as poly(β-peptoid)s, are of interest due to their structural similarity to peptides, offering potential as biomimetic materials with enhanced stability.

Enzymatic Polymerization (e.g., β-peptoid oligomer formation using Candida antarctica lipase B)

Candida antarctica lipase B (CAL-B) is a highly efficient and versatile biocatalyst widely used in polymer synthesis. nih.gov It is particularly known for its ability to catalyze esterification and transesterification reactions, making it suitable for polycondensation reactions. nih.govnih.gov CAL-B has been successfully employed in the kinetic resolution of racemic β-amino esters, highlighting its ability to interact with this class of compounds. d-nb.info

The self-condensation of this compound to form β-peptoid oligomers is a plausible reaction to be catalyzed by CAL-B. In this scenario, the enzyme would facilitate the formation of an amide bond between the secondary amine of one monomer and the ester group of another, with the elimination of ethanol (B145695). The hydroxyl group could also participate in esterification reactions, potentially leading to copolyesters or branched structures. The use of immobilized CAL-B is common and offers advantages in terms of catalyst stability and reusability. nih.govnih.gov

Table 2: Research Findings on CAL-B Catalyzed Reactions

| Study Focus | Key Finding | Relevance to this compound |

|---|---|---|

| Polymer Synthesis | CAL-B is a highly effective catalyst for producing polymers, particularly polyesters. nih.gov | Suggests potential for catalyzing polycondensation of the target monomer. |

| Kinetic Resolution | CAL-B can enantioselectively hydrolyze racemic β-amino esters. d-nb.info | Demonstrates enzyme's compatibility with β-alanine ester substrates. |

| Esterification | Efficiently catalyzes the formation of ester bonds. nih.gov | Indicates potential for reactions involving the hydroxyl and ester groups. |

Chain Growth Mechanisms and Polymer Architecture Control

While direct chain-growth polymerization of this compound is not a standard method, polymers with a corresponding N-substituted β-alanine backbone, known as poly(β-peptoid)s, can be synthesized through controlled polymerization techniques. A prominent method is the ring-opening polymerization (ROP) of N-substituted β-alanine N-carboxyanhydrides (β-NNCAs). acs.orgnih.gov

This approach involves first converting the N-substituted β-alanine into a cyclic β-NNCA monomer. The subsequent ROP of this monomer can be initiated to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions. nih.govnih.gov The living nature of this polymerization allows for the synthesis of block copolymers, further expanding the range of accessible polymer architectures. nih.gov Although this method requires the synthesis of the β-NNCA monomer as an intermediate, it provides excellent control over the final polymer structure.

The choice of initiator in the ROP of β-NNCAs can influence the polymerization rate and the nature of the polymer end-groups. nih.gov The solubility of the resulting poly(β-peptoid)s can be a limiting factor, but the synthesis of amphiphilic block copolymers can address this issue. nih.gov This chain-growth mechanism offers a powerful strategy for creating functional poly(β-peptoid)s with precise control over their architecture. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and conformational analysis of ethyl N-(2-hydroxyethyl)-beta-alaninate. This non-destructive technique provides detailed information about the atomic-level structure of the molecule in solution.

While specific experimental NMR data for this compound is not extensively reported in the public domain, the expected spectral features can be inferred from closely related analogs such as methyl 3-(benzyl(2-hydroxyethyl)amino)propionate. st-andrews.ac.uk For this compound, the proton (¹H) NMR spectrum would exhibit characteristic signals for the ethyl ester group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), and distinct signals for the N-(2-hydroxyethyl)-beta-alaninate backbone. The methylene groups adjacent to the nitrogen and oxygen atoms would present as complex multiplets.

Similarly, the carbon-¹³ (¹³C) NMR spectrum would provide specific resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the N-(2-hydroxyethyl)-beta-alaninate core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl group) | ~1.2 | Triplet |

| CH₂ (ethyl group) | ~4.1 | Quartet |

| N-CH₂-CH₂-OH | ~2.7-2.9 | Multiplet |

| N-CH₂-CH₂-OH | ~3.6-3.8 | Multiplet |

| N-CH₂-CH₂-COO | ~2.8-3.0 | Multiplet |

| CH₂-COO | ~2.5-2.7 | Multiplet |

| OH | Variable | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~172-174 |

| O-CH₂ (ethyl group) | ~60-62 |

| CH₃ (ethyl group) | ~13-15 |

| N-CH₂-CH₂-OH | ~55-57 |

| N-CH₂-CH₂-OH | ~59-61 |

| N-CH₂-CH₂-COO | ~48-50 |

Multi-Dimensional NMR Techniques for Connectivity and Dynamics

To unequivocally assign the proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, multi-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal the scalar couplings between protons, specifically identifying which protons are adjacent to each other. For instance, it would show a correlation between the methyl and methylene protons of the ethyl group, and correlations between the adjacent methylene protons in the beta-alaninate and hydroxyethyl (B10761427) chains.

Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY and its rotating-frame equivalent (ROESY) are powerful tools for probing the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the molecule in solution.

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of a substance without the need for a specific standard of the analyte. By integrating the signals of the analyte against a certified internal standard with a known concentration, the absolute quantity of this compound can be determined.

This technique is particularly valuable for monitoring the progress of reactions involving this compound, such as its synthesis, derivatization, or polymerization. For instance, in a synthesis reaction, the disappearance of reactant signals and the appearance of product signals can be quantitatively followed over time to determine reaction kinetics and yield.

Mass Spectrometry for Fragmentation Pathway Analysis and Oligomer Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation patterns, and characterize oligomeric or polymeric species.

High-Resolution Mass Spectrometry for Exact Mass of Derivatives

High-resolution mass spectrometry (HRMS), often performed using techniques like electrospray ionization (ESI) coupled with an Orbitrap or time-of-flight (TOF) analyzer, provides highly accurate mass measurements. This allows for the determination of the elemental composition of this compound and its derivatives. For the closely related methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, HRMS (ESI) was used to confirm the calculated exact mass. st-andrews.ac.uk

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would induce fragmentation, providing valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃). libretexts.org For N-substituted amino esters, cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) is a dominant fragmentation pathway. libretexts.org A detailed analysis of these fragmentation patterns can confirm the structure of the molecule and its derivatives.

Table 3: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (C₇H₁₅NO₃) |

|---|---|

| [M+H]⁺ | 162.1125 |

| [M+Na]⁺ | 184.0944 |

MALDI-TOF MS for Polymer Molecular Weight Distribution Analysis

Should this compound be used as a monomer for polymerization, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a crucial technique for characterizing the resulting polymers. MALDI-TOF MS is particularly well-suited for determining the molecular weight distribution of synthetic polymers. nih.gov

In a typical MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix that absorbs the laser energy, leading to soft ionization of the polymer chains with minimal fragmentation. The resulting spectrum shows a distribution of polymer chains, from which key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be calculated. This technique can also provide information about the end-groups of the polymer chains. While specific data for polymers of this compound is not available, the principles of MALDI-TOF analysis of polyesters and polyamides are well-established. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Changes

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "molecular fingerprint" of a compound by probing its vibrational modes. These techniques are highly sensitive to the presence of specific functional groups and changes in the chemical environment.

For this compound, the IR spectrum would show characteristic absorption bands for the different functional groups present in the molecule.

Table 4: Expected Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (alcohol) | 3200-3600 | Broad |

| N-H (secondary amine) | 3300-3500 | Moderate |

| C-H (alkane) | 2850-3000 | Strong |

| C=O (ester) | 1730-1750 | Strong |

| C-O (ester) | 1000-1300 | Strong |

The IR spectrum of the related methyl 3-(benzyl(2-hydroxyethyl)amino)propionate shows a broad OH stretch around 3400 cm⁻¹ and a strong C=O stretch at 1732 cm⁻¹. st-andrews.ac.uk

Raman spectroscopy would provide complementary information, with strong signals often observed for non-polar bonds. These techniques are particularly useful for monitoring reactions. For example, during a polymerization reaction, the disappearance of the monomer's characteristic vibrational bands and the appearance of new bands corresponding to the polymer backbone would indicate the progress of the reaction.

X-ray Crystallography for Solid-State Structural Determination (e.g., for related metal complexes)

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.com The method is based on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice, which produces a unique diffraction pattern that can be mathematically reconstructed into a model of the molecular structure. numberanalytics.com This technique provides definitive information on bond lengths, bond angles, and stereochemistry, making it the gold standard for structural elucidation. researchgate.net

The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. numberanalytics.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. Analysis of the resulting diffraction pattern allows for the determination of the crystal structure. mdpi.com

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of liquid chromatography used primarily for the analysis of large molecules like polymers. researchgate.netnih.gov This technique separates molecules based on their hydrodynamic volume, or size in solution. It is an indispensable tool for determining key properties of a polymer sample, including its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution (Mw/Mn). researchgate.netnih.gov

Given its functional groups (a hydroxyl group and an ester), this compound could theoretically serve as a monomer or co-monomer in the synthesis of polymers, such as polyesters or polyamides. For instance, condensation polymerization could produce polymers with unique properties. GPC would be the primary method to characterize these resulting polymers. gimitec.com

The GPC analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, and passing it through a column packed with a porous gel (commonly a styrene-divinylbenzene co-polymer). researchgate.netgimitec.com Larger polymer chains cannot enter the pores as easily and thus elute from the column more quickly, while smaller chains penetrate the pores to a greater extent and elute later. The elution time is then correlated with molecular weight by using a calibration curve generated from well-characterized polymer standards, such as polystyrene. researchgate.net

Table 1: Typical Parameters Determined by GPC for Polymer Analysis

| Parameter | Symbol | Description |

| Weight-Average Molecular Weight | Mw | Provides a measure of the average molecular weight where the contribution of each molecule is weighted by its mass. It is more sensitive to the presence of high molecular weight chains. |

| Number-Average Molecular Weight | Mn | Provides a measure of the average molecular weight based on the total number of polymer chains, regardless of their size. |

| Polydispersity Index | PDI | A ratio of Mw/Mn that indicates the uniformity of the polymer chains. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length. |

Other Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. It is particularly valuable for assessing the purity of synthesized compounds like this compound and for monitoring the progress of chemical reactions.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds. In this technique, the sample is passed through a column containing a nonpolar stationary phase (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of water and a more nonpolar organic solvent like acetonitrile) is used for elution. nih.gov Compounds are separated based on their relative hydrophobicity; less polar compounds are retained longer on the column.

The purity of amino acid esters and related derivatives is routinely assessed using HPLC. yakhak.orgnih.gov For this compound, an RP-HPLC method would likely be employed. The method would be optimized by adjusting the mobile phase composition, pH, and flow rate to achieve a sharp, symmetrical peak for the target compound, well-separated from any impurities or starting materials. Detection is typically performed using a UV detector, as the ester group provides a chromophore, or a more universal detector like a mass spectrometer (LC-MS) for enhanced sensitivity and structural confirmation. yakhak.org

Table 2: Exemplary HPLC Conditions for Analysis of a Related N-Substituted Beta-Alanine (B559535) Derivative

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar stationary phase retains the analyte based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., formic or phosphoric acid) | The organic/aqueous mixture acts as the eluent. The acid improves peak shape and controls ionization. |

| Elution Mode | Isocratic or Gradient | An isocratic method uses a constant mobile phase composition, while a gradient method varies the composition to improve separation of complex mixtures. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV Spectrophotometry (e.g., at 210 nm) or Mass Spectrometry (MS) | UV detection is common for compounds with chromophores. MS provides mass information for definitive identification. |

| Injection Volume | 5-20 µL | The volume of the sample introduced into the system for analysis. |

This table outlines a typical starting point for developing a robust analytical method to ensure the quality and purity of this compound.

Computational and Theoretical Investigations of Ethyl N 2 Hydroxyethyl Beta Alaninate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

A key aspect of understanding a molecule's reactivity through quantum chemical calculations is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more easily polarizable and, therefore, more chemically reactive. nih.govnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. thaiscience.info These maps are valuable for identifying the electrophilic and nucleophilic sites of a molecule. For ethyl N-(2-hydroxyethyl)-beta-alaninate, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their nucleophilic character, while positive potential (blue regions) would be expected around the hydrogen atoms. nih.gov

Below is a hypothetical data table of electronic properties for this compound, derived from DFT calculations.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | -2.1 eV |

| Electronegativity | 2.2 eV |

| Chemical Hardness | 4.3 eV |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For a flexible molecule like this compound, rotation around its single bonds can lead to a variety of conformations. libretexts.org Computational methods can be used to perform a systematic search for the most stable conformers, which correspond to energy minima on the potential energy surface. khanacademy.org This is achieved by calculating the energy of the molecule as a function of the dihedral angles of its rotatable bonds. The staggered conformations are generally more stable (lower in energy) than the eclipsed conformations due to reduced torsional strain. libretexts.orgkhanacademy.org Identifying the global minimum energy conformation is crucial, as it represents the most likely structure of the molecule under normal conditions and is the starting point for further reactivity studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and interactions with its environment over time. MD simulations model the movement of atoms and molecules based on classical mechanics. By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the trajectory of each particle, providing a detailed picture of the system's evolution. For this compound, MD simulations could be used to study its behavior in a solvent, such as water, to understand how it interacts with surrounding molecules through hydrogen bonding and other non-covalent interactions. This would provide valuable information on its solvation properties and its behavior in biological or chemical systems.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling is a powerful computational approach for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathway, which is the path of lowest energy from reactants to products. researchgate.net A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For this compound, in silico modeling could be used to investigate its hydrolysis, oxidation, or other chemical transformations, providing detailed insights into the reaction mechanisms at an atomic level.

Computational Studies of Complexation Behavior (e.g., with metal ions)

The presence of heteroatoms like oxygen and nitrogen in this compound suggests that it can act as a ligand and form complexes with metal ions. researchgate.net Computational studies can be used to investigate this complexation behavior. researchgate.net DFT calculations can predict the geometry of the metal-ligand complexes and determine the binding energies, providing a measure of the stability of the complexes. osti.govnih.gov These studies can also shed light on the nature of the metal-ligand bonding and the electronic structure of the resulting complexes. nih.gov For example, computational methods have been used to study the complexation of similar N-hydroxyethyl-containing ligands with various metal ions, revealing details about the coordination environment and the strength of the metal-ligand bonds. osti.govnih.gov

Below is a hypothetical data table of complexation energies for this compound with various metal ions, calculated using DFT.

| Metal Ion | Complexation Energy (kcal/mol) |

| Cu²⁺ | -45.2 |

| Ni²⁺ | -38.7 |

| Zn²⁺ | -35.1 |

| Ca²⁺ | -22.5 |

| Mg²⁺ | -19.8 |

Role of Ethyl N 2 Hydroxyethyl Beta Alaninate As a Synthetic Building Block in Materials Science and Industrial Applications

Precursor in Beta-Peptoid Synthesis for Advanced Materials

Ethyl N-(2-hydroxyethyl)-beta-alaninate is a key monomer in the synthesis of β-peptoid oligomers, a class of peptidomimetics that have garnered significant interest due to their enhanced stability against proteolytic degradation compared to natural peptides. The presence of the pendant hydroxyethyl (B10761427) group on the β-peptoid backbone provides a convenient handle for further functionalization, leading to the creation of novel materials with tunable characteristics.

Synthesis of β-Peptoid Oligomers with Pendant Hydroxyalkyl Groups

A notable example of the use of this compound is in the enzymatic synthesis of poly[N-(2-hydroxyethyl)-β-propylamide], a β-peptoid oligomer. conicet.gov.ar This process utilizes a simple and environmentally friendly enzymatic procedure involving Candida antarctica lipase (B570770) B. conicet.gov.ar This chemo- and regioselective method offers good yields and produces oligomers with low molecular weight and narrow dispersity, which are desirable characteristics for many material applications. conicet.gov.ar The synthesis is typically carried out in an organic solvent, and control experiments have confirmed that the presence of the enzyme is essential for the polymerization to occur. conicet.gov.ar

Derivatization of β-Peptoid Oligomers (e.g., acetylation, grafting polycaprolactone)

The pendant hydroxyl groups on the β-peptoid oligomers synthesized from this compound serve as reactive sites for further chemical modifications. conicet.gov.ar This allows for the tailoring of the polymer's properties to suit specific applications. Two important derivatization strategies include:

Acetylation: The hydroxyl groups can be readily acetylated through chemical methods. This modification alters the polarity and hydrogen-bonding capabilities of the polymer, which can influence its solubility and interaction with other materials. conicet.gov.ar

Grafting Polycaprolactone (B3415563) (PCL): The pendant hydroxyl groups can act as initiation sites for the ring-opening polymerization of ε-caprolactone, leading to the formation of graft copolymers. conicet.gov.ar This process effectively attaches PCL chains to the β-peptoid backbone, creating a new material that combines the properties of both the peptoid and the polyester. conicet.gov.arresearchgate.net

| Derivative | Modification Method | Key Feature |

| Acetylated β-peptoid | Chemical acetylation | Modified polarity and hydrogen-bonding |

| PCL-grafted β-peptoid | Ring-opening polymerization | Combines properties of β-peptoid and PCL |

Formation of Micro- and Nanostructured Films from Blends

The derivatized β-peptoid oligomers, particularly the acetylated and PCL-grafted variants, have shown significant potential in the fabrication of structured polymer films. When blended with polycaprolactone (PCL) and cast from a solvent, these additives influence the morphology of the resulting film. conicet.gov.ar The inclusion of these acyl derivatives can induce the formation of micro- and nanostructured patterns on the film's surface. conicet.gov.arresearchgate.net This ability to control the surface topography is of great interest for applications in areas such as biomaterials, where surface structure can influence cell adhesion and proliferation.

Potential in Designing Functional Surfactants and Detergents (based on related derivatives' use)

While direct applications of this compound in surfactants may not be extensively documented, the chemical structure of its derivatives provides a strong basis for its potential in the design of functional surfactants and detergents. The principles of molecular design for amphiphilic properties are evident in closely related N-(2-hydroxyethyl)-beta-alanine derivatives that have found use in these applications. ontosight.aiontosight.aiontosight.aidakenchem.com

Molecular Design Principles for Amphiphilic Properties

The fundamental principle for creating a surfactant molecule is the incorporation of both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) component within the same molecule. N-(2-hydroxyethyl)-beta-alanine derivatives achieve this through:

Hydrophilic Head Group: The N-(2-hydroxyethyl)-beta-alanine moiety itself provides hydrophilicity due to the presence of the polar hydroxyl and carboxyl groups. ontosight.ai

Hydrophobic Tail Group: The amphiphilic nature is completed by attaching a long hydrocarbon chain (an alkyl group) to the molecule. ontosight.aidakenchem.com The length and saturation of this alkyl chain are critical in determining the surfactant's properties, such as its solubility and its effectiveness at reducing surface tension. nih.gov

The general structure of these amphiphilic molecules allows for a balance between their water-soluble and oil-soluble characteristics, a key factor in their surface activity.

Emulsification and Foaming Agent Precursors

Derivatives of N-(2-hydroxyethyl)-beta-alanine, which can be conceptually derived from the parent compound, are utilized as effective emulsifiers and foaming agents. ontosight.aiontosight.aidakenchem.com

Emulsifiers: Their amphiphilic nature enables them to stabilize mixtures of oil and water, forming stable emulsions. This property is crucial in the formulation of a wide range of products, from industrial lubricants to cosmetics. dakenchem.com

Foaming Agents: In aqueous solutions, these surfactant molecules align at the air-water interface, reducing surface tension and facilitating the formation of foam. This is a desirable characteristic in many cleaning products and personal care items like shampoos and body washes. dakenchem.com

The versatility of the N-(2-hydroxyethyl)-beta-alanine scaffold suggests that this compound is a promising precursor for the synthesis of a diverse range of surfactants with tailored properties for various industrial and commercial applications.

Applications as a Chelating Agent Ligand (based on related N-(2-hydroxyethyl)-β-alaninate derivatives)

Derivatives of N-(2-hydroxyethyl)-β-alaninate have demonstrated the ability to act as effective chelating agents, forming stable complexes with metal ions. A prominent example is the formation of Bis[N-(2-hydroxyethyl)-beta-alaninato]copper(II), a coordination complex where the N-(2-hydroxyethyl)-beta-alaninate molecule functions as a tridentate ligand. nih.gov In this complex, the central copper(II) ion is coordinated by two of these ligands. nih.gov

Each N-(2-hydroxyethyl)-beta-alaninate ligand binds to the copper(II) ion through the nitrogen atom of the amino group, the oxygen atom of the carboxylate group, and the oxygen atom of the hydroxyl group. This multi-point attachment results in the formation of two distinct chelate rings: a stable six-membered β-alaninate ring and a five-membered ethanolamine (B43304) ring. nih.gov This chelating action effectively sequesters the metal ion within a stable molecular structure. The resulting coordination geometry around the copper ion is a square bipyramid. nih.gov The formation of such stable metal complexes highlights the potential of N-(2-hydroxyethyl)-β-alaninate derivatives in applications requiring metal ion control, such as in catalysis, metal sequestration, and the development of novel materials.

Table 1: Coordination Details of Bis[N-(2-hydroxyethyl)-beta-alaninato]copper(II)

| Feature | Description |

|---|---|

| Metal Ion | Copper(II) (Cu²⁺) |

| Ligand | N-(2-hydroxyethyl)-beta-alaninate (He-ala) |

| Ligand Denticity | Tridentate |

| Coordination Geometry | Square Bipyramid |

| Chelate Rings Formed | One six-membered β-alaninate ring, One five-membered ethanolamine ring |

| Cu-N Bond Length | 2.017 (2) Å |

| Cu-O (Carboxylate) Bond Length | 1.968 (1) Å |

| Cu-O (Hydroxyl) Bond Length | 2.473 (2) Å |

Data sourced from a crystallographic study of the complex. nih.gov

Intermediate for Specialty Chemicals and Industrial Processes

This compound and its related derivatives serve as versatile intermediates in the synthesis of a variety of specialty chemicals. Their bifunctional nature, possessing both hydroxyl and amino groups in addition to the alaninate (B8444949) backbone, allows for a range of chemical modifications. These compounds are utilized as foundational building blocks for more complex molecules and polymers. ontosight.aivulcanchem.com

In materials science, these derivatives can be incorporated as monomers or modifying agents to design novel materials with specific, desirable properties. ontosight.ai For instance, their integration into polymer chains can enhance characteristics such as hydrophilicity. vulcanchem.com The amphiphilic nature of certain derivatives, resulting from both hydrophilic and hydrophobic regions within their structure, makes them valuable precursors in the production of surfactants and emulsifying agents used in industrial cleaning and cosmetic formulations. ontosight.aiontosight.ai The reactivity of the core structure allows these compounds to be key starting materials in multi-step synthetic pathways leading to specialized industrial products.

Role in Fire Extinguishing Agent Compositions (as observed for a related derivative)

A specific derivative, β-Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-, has been identified for its application as a component in fire extinguishing formulations. industrialchemicals.gov.au This compound is used in products designed for fighting hydrocarbon fires at industrial and mining sites. industrialchemicals.gov.au It is typically imported as a concentrate (at ≤ 2% concentration) and then reformulated into end-use products where its concentration is significantly lower (≤ 0.12%). industrialchemicals.gov.au

The utility of this derivative in fire suppression systems stems from its chemical and physical properties, which contribute to the effectiveness of the extinguishing agent. Its high water solubility and surface tension properties are particularly relevant for these applications. industrialchemicals.gov.au The compound is used in industrial fire services, fixed fire extinguishers, and vehicle-mounted fire suppression systems specifically within the mining industry. industrialchemicals.gov.au

Table 2: Selected Properties of β-Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-

| Property | Value |

|---|---|

| Physical Form | Clear yellow liquid (at 50% concentration) |

| Water Solubility | > 1000 g/L at 21 °C |

| Surface Tension | 38.2 mN/m |

| Flammability | Not highly flammable |

| Autoignition Temperature | 375 °C |

| Explosive Properties | Not explosive |

Data from an assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS). industrialchemicals.gov.au

Q & A

Q. What are the recommended methodologies for synthesizing ethyl N-(2-hydroxyethyl)-beta-alaninate in laboratory settings?

The synthesis typically involves a two-step process: (1) β-alanine functionalization via amidation or esterification with 2-hydroxyethylamine, followed by (2) ethyl esterification. Key steps include:

- Amidation : React β-alanine with 2-hydroxyethylamine using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N-(2-hydroxyethyl)-β-alanine. Monitor reaction progress via thin-layer chromatography (TLC) or NMR .

- Esterification : Treat the intermediate with ethanol under acidic catalysis (e.g., sulfuric acid) to form the ethyl ester. Purify via column chromatography or recrystallization .

Safety : Use PPE (gloves, goggles) due to corrosive reagents (e.g., H314 hazards) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- Reference Standards : Compare retention times/spectra with commercially available β-alanine derivatives (e.g., Sigma-Aldrich) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design evaluates three factors (temperature, reaction time, molar ratio) at two levels (high/low) to maximize yield:

- Variables :

- Factor A: Temperature (25°C vs. 60°C).

- Factor B: Reaction time (4h vs. 12h).

- Factor C: Molar ratio (1:1 vs. 1:1.5).

- Analysis : Use ANOVA to identify significant interactions. For example, higher temperatures may reduce reaction time but increase side products. Software like COMSOL Multiphysics can model reaction kinetics .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Case Study : Discrepancies in NMR hydroxyl proton signals may arise from solvent impurities or tautomerism.

- Resolution Steps :

Repeat experiments under anhydrous conditions.

Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference.

Cross-validate with FT-IR (e.g., O-H stretch at 3200–3600 cm⁻¹) .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Software :

- Data Sources : Cross-reference with NIST Chemistry WebBook for thermodynamic properties (e.g., enthalpy of formation) .

Cross-Disciplinary Applications

Q. How can this compound be applied in drug delivery systems?

- Methodology :

- Conjugation : Link the compound to therapeutics via its ester group for pH-sensitive release.

- In Vitro Testing : Use fluorescent tags (e.g., FITC) to track cellular uptake in cancer cell lines (e.g., HeLa).

- Pharmacokinetics : Model release profiles using compartmental analysis (e.g., zero-order vs. first-order kinetics) .

Q. What ethical and safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.